(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
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Overview
Description
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone is an intriguing compound with a complex molecular structure. It contains elements like a pyrrolidine ring and a methanone group linked to phenyl and methoxyethoxy units, giving it unique properties that have piqued the interest of researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone involves multiple steps. Typically, it begins with the formation of the pyrrolidine ring, followed by the introduction of the cyclopropylmethoxy group. The final step usually involves coupling the methoxyethoxy-substituted phenyl group under specific reaction conditions, which often include catalysts and solvents to ensure proper reaction kinetics.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using efficient, cost-effective processes. This could involve optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry could be employed for its benefits in scalability and safety.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired reaction.
Major Products: Depending on the reaction, products can range from oxidized derivatives to substituted analogs, each with potentially different properties and applications.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism often involves binding to these targets, modifying their activity, and thereby influencing biological pathways. Detailed studies can reveal the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
(3-(Methoxymethoxy)pyrrolidin-1-yl)(4-(2-ethoxyethoxy)phenyl)methanone
(3-(Cyclopropyloxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
(3-(Cyclopropylmethoxy)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
Uniqueness: Compared to similar compounds, (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone often exhibits distinct pharmacokinetic properties and molecular interactions due to the unique arrangement of its substituents.
This unique composition can potentially make it more effective or specific in its applications, which continues to drive research interest in it.
Feel free to dive deeper into any section. Intrigued?
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-10-11-22-16-6-4-15(5-7-16)18(20)19-9-8-17(12-19)23-13-14-2-3-14/h4-7,14,17H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNPTPUVLATSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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